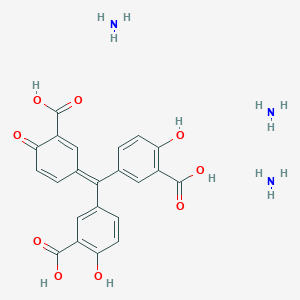

C.I. Mordant Violet 39

Description

Properties

CAS No. |

569-58-4 |

|---|---|

Molecular Formula |

C22H23N3O9 |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

triazanium;5-[(E)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate |

InChI |

InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 |

InChI Key |

AIPNSHNRCQOTRI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C/2\C=CC(=O)C(=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[NH4+].[NH4+].[NH4+] |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)[O-])C(=O)O)C(=O)O)[O-].[NH4+].[NH4+].[NH4+] |

Other CAS No. |

569-58-4 |

physical_description |

Yellowish-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

4431-00-9 (Parent) |

Synonyms |

Acid, Aurin Tricarboxylic Acid, Aurintricarboxylic Aluminon Ammonium Aurintricarboxylate Aurin Tricarboxylic Acid Aurintricarboxylate Aurintricarboxylic Acid Aurintricarboxylic Acid, Calcium (1:3) Salt Aurintricarboxylic Acid, Calcium (2:3) Salt Aurintricarboxylic Acid, Triammonium Salt Aurintricarboxylic Acid, Trisodium Salt |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: C.I. Mordant Violet 39 (Aurintricarboxylic Acid)

Content Type: Technical Reference Guide Subject: Chemical Properties, Pharmacodynamics, and Experimental Applications of Aurintricarboxylic Acid (ATA) Audience: Senior Scientists, Biochemists, and Drug Discovery Leads

Executive Summary

C.I. Mordant Violet 39, widely known in the research community as Aurintricarboxylic Acid (ATA) , is a triphenylmethane derivative that occupies a unique niche in biochemistry.[1][2] While historically categorized as a mordant dye for spectrophotometric aluminum determination (Aluminon), its primary utility in modern life sciences stems from its potent capacity to mimic the polyanionic backbone of nucleic acids.

This mimicry allows ATA to act as a broad-spectrum competitive inhibitor of nucleic acid-binding enzymes, including ribonucleases (RNases), topoisomerases, and viral polymerases. This guide dissects the chemical heterogeneity of ATA, its dualistic signaling modulation (Jak2/STAT5 activation vs. nuclease inhibition), and validated protocols for its use in RNA preservation and viral research.

Chemical Identity & Structural Dynamics[3]

The Heterogeneity Paradox: Commercial preparations of ATA are rarely pure monomeric species. They exist as a heterogeneous mixture of polymers formed through the condensation of salicylic acid and formaldehyde.[2] This polymeric nature is not an impurity but the source of its biological efficacy.

-

Monomer: The triphenylmethane unit (Molecular Weight ~422 Da).[3]

-

Active Species: High molecular weight polymers (fractionated species >2,500 Da) exhibit the strongest pharmacological activity due to increased anionic charge density, which enhances avidity for cationic protein domains.

Physicochemical Profile[2][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-2-hydroxybenzoic acid |

| Common Names | Aurintricarboxylic Acid (ATA), Aluminon (Ammonium salt), C.I. 43810 |

| CAS Number | 4431-00-9 (Free Acid); 569-58-4 (Ammonium Salt) |

| Molecular Formula | |

| Solubility | Insoluble in water (Free Acid); Soluble in dilute alkali ( |

| ~525 nm (in alkaline solution) | |

| Stability | Polymerizes in aqueous solution; stable as lyophilized powder.[4][3] |

Mechanism of Action: The Polyanionic Shield

ATA functions primarily through electrostatic mimicry . Its structure presents a dense array of carboxyl and hydroxyl groups that, at physiological pH, carry a high negative charge. This allows ATA to compete with the phosphate backbone of DNA/RNA for binding sites on cationic proteins.

Core Mechanisms

-

Competitive Nuclease Inhibition: ATA binds to the active sites or cationic surface clefts of RNase A, DNase I, and other nucleases, preventing them from degrading nucleic acids.

-

Protein Synthesis Inhibition: It prevents the attachment of mRNA to ribosomes, effectively stalling translation initiation.

-

Polymerization Inhibition: Prevents the assembly of viral protein coats or protein oligomers.

Figure 1: Mechanism of Competitive Inhibition. ATA acts as a "decoy" substrate, sequestering nucleic acid-binding proteins due to its superior anionic charge density.

Pharmacological & Biochemical Applications[2][5][10][11][12][13][14]

A. RNA Preservation (The "Gold Standard" Use)

ATA is a critical additive in lysis buffers for tissues rich in RNases (e.g., pancreas, spleen). Unlike chaotropic agents (guanidinium) which require high concentrations, ATA is effective at millimolar levels (10–100 µM).

-

Insight: ATA-RNA complexes must be dissociated before downstream applications (RT-PCR), as ATA inhibits Reverse Transcriptase. This is usually achieved via Sephadex G-50 chromatography or alcohol precipitation.

B. The Jak2/STAT5 Paradox (Cell Signaling)

Unlike its inhibitory role in enzymology, ATA acts as an agonist in specific signaling pathways.

-

Observation: In Nb2 lymphoma cells, ATA mimics the hormone prolactin.[11]

-

Mechanism: It induces dimerization of the prolactin receptor (or associated kinases), leading to the tyrosine phosphorylation of Jak2 and subsequent activation of STAT5a/b . This promotes cell survival and prevents apoptosis in cytokine-dependent lines.

C. Antiviral Properties (SARS-CoV-2 & HIV)

ATA inhibits the replication of RNA viruses by targeting the RNA-dependent RNA polymerase (RdRp) and preventing viral attachment to host cells.

-

SARS-CoV-2: Recent docking studies and in vitro assays suggest ATA binds to the catalytic pocket of the viral RdRp, halting replication.

Figure 2: Divergent Pharmacological Effects. ATA inhibits nucleases and viral enzymes while simultaneously activating specific survival pathways (Jak2/STAT5) in lymphocytes.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Note: The free acid form is insoluble in water. This protocol converts it to the ammonium salt (Aluminon-like) for biological solubility.

-

Weighing: Weigh 422 mg of ATA (Free Acid) or 473 mg (Ammonium Salt).

-

Solvent Choice:

-

Option 1 (Recommended for Cell Culture): Dissolve in 10 mL of 100 mM

(Ammonium Hydroxide). -

Option 2 (General Biochem): Dissolve in 10 mL of 0.1 M NaOH.

-

-

Adjustment: Vortex until fully dissolved. The solution will be a deep red/violet.

-

Neutralization (Critical): Slowly adjust pH to 7.5 using dilute HCl. Caution: If pH drops below 5, ATA will precipitate.

-

Sterilization: Filter through a 0.22 µm PES membrane.

-

Storage: Aliquot and store at -20°C in the dark. Stable for >1 year.

Protocol B: RNase-Free Lysis Buffer Formulation

Purpose: For extraction of high-quality RNA from pancreas or macrophage tissues.

| Reagent | Final Concentration | Function |

| Tris-HCl (pH 7.5) | 50 mM | Buffer |

| NaCl | 150 mM | Ionic Strength |

| EDTA | 10 mM | Chelator (Inhibits divalent-dependent DNases) |

| Aurintricarboxylic Acid | 1 mM | Primary RNase Inhibitor |

| SDS | 1% (w/v) | Membrane disruption |

Workflow:

-

Homogenize tissue directly in the Lysis Buffer.

-

Incubate at RT for 5 mins to allow ATA to bind endogenous RNases.

-

Proceed with Phenol:Chloroform extraction.

-

Crucial Step: During the ethanol precipitation step, ATA may co-precipitate (visible as a pink pellet). Wash the pellet twice with 70% ethanol to remove excess ATA, or pass through a silica spin column (ATA does not bind silica under high salt conditions).

References

-

Hallick, R. B., et al. (1977). "Aurintricarboxylic acid: a potent inhibitor of protein-nucleic acid interactions." Nucleic Acids Research.[1][9]

-

Gonzalez, R. G., et al. (1979). "Fractionation and structural elucidation of the active components of aurintricarboxylic acid."[12] Biochimica et Biophysica Acta (BBA).

-

Rui, H., et al. (1998). "Activation of the Jak2-Stat5 signaling pathway in Nb2 lymphoma cells by an anti-apoptotic agent, aurintricarboxylic acid."[11] Journal of Biological Chemistry.

-

Benz, J., et al. (2022). "Aurintricarboxylic Acid Inhibits SARS-CoV-2 RNA-Dependent RNA Polymerase." Frontiers in Virology.

-

Sigma-Aldrich/Merck. "Product Specification: Aurintricarboxylic acid ammonium salt (Aluminon)."

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Aurintricarboxylic Acid | C22H14O9 | CID 2259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AURINTRICARBOXYLIC ACID CAS#: 4431-00-9 [chemicalbook.com]

- 6. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Activation of the Jak2-Stat5 signaling pathway in Nb2 lymphoma cells by an anti-apoptotic agent, aurintricarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fractionation and structural elucidation of the active components of aurintricarboxylic acid, a potent inhibitor of protein nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Photophysical Dynamics of Triarylmethane Mordant Systems

Structural Basis & Electronic Environment

Triarylmethane mordant dyes (e.g., Chrome Azurol S, Eriochrome Cyanine R, Aluminon) represent a specialized subclass of triphenylmethane chromophores. Unlike their "basic" counterparts (like Crystal Violet) which rely solely on cationic resonance for color, mordant dyes possess specific auxochromic chelating groups—typically adjacent hydroxyl and carboxyl moieties (ortho-hydroxycarboxylic acids)—that facilitate stable coordinate covalent bonding with polyvalent metal ions (

The Chromophoric System

The core photophysics is governed by the central

-

Free Ligand State: The dye typically exists in a yellow/orange form (pH dependent) with a

transition energy gap corresponding to blue/UV absorption. -

Chelated State (The "Mordant" Effect): Upon binding a metal ion, two critical changes occur:

-

Planarization: The metal locks the phenyl rings into a more rigid, planar configuration.

-

Electronic Perturbation: The metal acts as an electron-withdrawing sink or stabilizes the excited state, lowering the HOMO-LUMO gap. This results in a bathochromic shift (red shift) of 100–150 nm, moving absorbance into the visible violet/blue region (appearing red/purple to the eye).

-

Mechanism of Chelation

The interaction is not merely electrostatic but involves Ligand-to-Metal Charge Transfer (LMCT). The presence of surfactants (e.g., CTAB, DTAB) often induces a hyperchromic and further bathochromic shift by solubilizing the hydrophobic dye-metal complex in micelles, protecting it from hydrolytic competition.

Figure 1: Chelation mechanism showing the transition from a free, rotating ligand to a rigidified, micelle-stabilized complex.

Photophysical Phenomena

Absorbance Characteristics

The most distinct feature of these dyes is the pH-dependent spectral shift.

-

Isosbestic Points: In a controlled titration, the presence of sharp isosbestic points indicates a clean equilibrium between the free dye and the metal complex, validating the absence of side reactions.

-

Molar Absorptivity (

): Typically high (

Fluorescence and the "Rotor Effect"

Most triarylmethanes are weakly fluorescent in low-viscosity solvents.

-

Mechanism: The excited state energy is dissipated non-radiatively via the rotation of the phenyl rings around the central carbon bond (molecular rotor).

-

Chelation Enhanced Fluorescence (CHEF): Binding to a metal (like

) or embedding in a protein matrix restricts this rotation. This forces the molecule to relax via radiative decay (fluorescence). While less common than absorbance assays, this property is exploited in "turn-on" sensors for aluminum in biological fluids.

Metachromasy and Aggregation

At high concentrations, these dyes form H-aggregates (blue-shifted absorbance) or J-aggregates (red-shifted). In analytical applications, aggregation is usually an interference to be avoided by using surfactants or keeping concentrations below the critical aggregation concentration (CAC).

Experimental Protocols

Protocol A: pH-Dependent Spectral Profiling

Objective: Determine the optimal pH for maximum sensitivity (

-

Preparation: Prepare a

stock solution of the dye (e.g., Chrome Azurol S) in Milli-Q water. -

Buffering: Prepare a series of 10mM buffers ranging from pH 3.0 to 8.0 (Acetate for pH 3-5, MES/HEPES for pH 5-8). Avoid phosphate buffers as they compete for metal binding.

-

Chelation: Add excess metal ion (

) to ensuring 1:10 dye:metal ratio to force saturation. -

Scan: Record UV-Vis spectra (300–700 nm) against a buffer blank.

-

Validation: Plot

absorbance vs. pH. The peak of this curve is your operational pH.

Protocol B: Job’s Method (Continuous Variation)

Objective: Determine the binding stoichiometry (

-

Equimolar Solutions: Prepare equimolar solutions (

) of Dye and Metal (e.g., both -

Mixing: Prepare a series of samples where the total molar concentration remains constant (

), but the mole fraction (-

Example: 0:10, 1:9, 2:8 ... 10:0.

-

-

Measurement: Measure Absorbance at

of the complex. -

Plotting: Plot (Absorbance - Absorbance of Free Dye) vs. Mole Fraction (

). -

Analysis: The inflection point (maxima) indicates stoichiometry.

implies 1:1;

Figure 2: Workflow for Job's Method to determine Metal-Ligand stoichiometry.

Quantitative Data Summary

The following table summarizes the photophysical shifts for key triarylmethane mordant dyes upon complexation with Aluminum (

| Dye Reagent | Free Dye | Complex | Shift Type | Molar Absorptivity ( | Optimal pH |

| Chrome Azurol S (CAS) | 430 (Yellow/Orange) | 545 (Blue/Violet) | Bathochromic | 5.6 - 6.0 | |

| Eriochrome Cyanine R | 435 (Orange) | 535 (Red/Purple) | Bathochromic | 6.0 | |

| Aluminon | 525 (Red/Pink) | 535-540 (Deep Red) | Hyperchromic* | 4.5 - 5.0 |

*Note: Aluminon shows a smaller spectral shift but a significant intensity increase (hyperchromic) and lake formation.

Applications in Drug Development & Bio-Analysis

Siderophore Screening (The CAS Assay)

In antibiotic development, researchers screen for siderophores (iron-scavenging molecules produced by bacteria).

-

Principle: The

-CAS complex is blue. When a siderophore is present, it has a higher affinity for iron than CAS. It strips the iron, returning CAS to its orange (free) state.[1] -

Readout: Loss of Blue Color (

decreases). This is a competitive ligand exchange assay.

Trace Metal Scavenging in Biologics

During the manufacturing of therapeutic proteins, trace aluminum (from adjuvants or glass leaching) can induce protein aggregation.

-

Protocol: Use Eriochrome Cyanine R with a surfactant (DTAB).[2] The surfactant sensitizes the reaction, allowing detection limits in the low ppb range (ng/mL), crucial for QC in injectables.

Histological Staining

Aluminon is used to stain bone tissue and cartilage in preclinical toxicology studies. It specifically binds to aluminum deposits in bone, marking potential toxicity sites in osteomalacia models.

References

-

Schwyn, B., & Neilands, J. B. (1987).[3] Universal chemical assay for the detection and determination of siderophores.[1] Analytical Biochemistry, 160(1), 47-56. Link

-

Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science. Link

-

Doumas, B. T., & Biggs, H. G. (1972). Determination of serum albumin. Standard Methods of Clinical Chemistry, 7, 175-188. (Foundational work on dye-binding mechanisms). Link

-

Gupta, V. K., et al. (2004). A novel copper(II) selective sensor based on a Schiff base complex of triarylmethane dye. Talanta, 62(5), 1016-1021. Link

-

Sigma-Aldrich. (2025). Chrome Azurol S Product Specification and Spectral Data. Link

Sources

Chelation of metal ions by C.I. Mordant Violet 39 in aqueous solution.

This guide serves as a technical deep-dive into the chelation dynamics of C.I. Mordant Violet 39 (commonly referred to in analytical chemistry as the active chromophore in Aluminon or Aurintricarboxylic Acid). It is designed for researchers requiring high-fidelity protocols for metal ion sequestration and spectrophotometric quantification.

Subject: Aqueous Phase Metal Sequestration & Spectrophotometric Quantification

CAS Registry: 13186-45-3 (Sodium Salt) / 569-58-4 (Ammonium Salt/Aluminon) Color Index: C.I. 43810[1]

Chemical Identity & Chelation Mechanism

The Ligand Architecture

C.I. Mordant Violet 39 (MV39) belongs to the triphenylmethane class of dyes.[1] Unlike simple azo dyes, its efficacy as a chelator stems from its aurintricarboxylic acid core. The molecule possesses a "claw-like" geometry ideal for coordinating hard Lewis acids (e.g.,

Active Chelation Sites: The mechanism relies on the ortho-hydroxy-carboxyl functional groups. In an aqueous solution buffered to pH 4.0–5.0, the ligand acts as a tridentate or bidentate donor.

-

Primary Interaction: The oxygen atoms of the carboxylate group (

) and the adjacent phenolic hydroxyl ( -

The "Lake" Phenomenon: Unlike simple soluble complexes, MV39 forms a "lake"—a colloidal suspension of the metal-dye complex. This requires the presence of a protective colloid (e.g., gelatin or gum arabic) in analytical protocols to prevent precipitation and ensure optical homogeneity.

Reaction Stoichiometry

The complexation generally follows a 1:1 or 1:2 (Metal:Ligand) stoichiometry depending on pH and ligand excess.

-

Bathochromic Shift: The uncomplexed dye is typically yellow-orange/red in acidic solution. Upon chelation, the electron density redistribution causes a shift to a deep violet/red-purple (

), enabling spectrophotometric detection.

Thermodynamics & Equilibrium Logic

pH Dependence (The Critical Variable)

The stability of the MV39-Metal complex is strictly pH-dependent.

-

pH < 3.0: Protonation of the carboxyl groups competes with metal binding, reducing complex stability.

-

pH > 6.0: Hydrolysis of the metal ion (forming

or -

Optimal Window: pH 4.0 – 5.0 . This is typically maintained using an Acetate Buffer .

Kinetic Inertness

A critical insight for researchers is that the chelation of Aluminum by MV39 is kinetically slow at room temperature due to the high hydration energy of the

-

Thermodynamic Necessity: Heating (typically 70–80°C or boiling) is required to dehydrate the metal ion and allow ligand substitution.

Mechanism Visualization

The following diagram illustrates the equilibrium logic and species distribution.

Figure 1: Reaction pathway showing the necessity of pH control and thermal activation for stable complex formation.

Experimental Protocol: Determination of Aluminum

This protocol is a self-validating system for the quantification of

Reagent Preparation

| Reagent | Concentration | Preparation Notes |

| MV39 Stock | 0.1% (w/v) | Dissolve 1.0g MV39 (Aluminon) in 1L water. Crucial: Add 1.0g Gum Arabic or Gelatin as a protective colloid. |

| Acetate Buffer | pH 4.5 | Mix 28g Sodium Acetate + 12mL Glacial Acetic Acid; dilute to 500mL. |

| Masking Agent | 1% Ascorbic Acid | Freshly prepared. Reduces |

| Standard Al | 100 ppm | Dissolve |

Analytical Workflow

-

Sample Pre-treatment: Take an aliquot of the aqueous sample containing 5–50 µg of Al.

-

Interference Masking: Add 1.0 mL of Ascorbic Acid solution. (Wait 5 mins to ensure Fe reduction).

-

Buffering: Add 5.0 mL of Acetate Buffer (pH 4.5). Check pH if sample is highly acidic.

-

Ligand Addition: Add 2.0 mL of MV39 Stock Solution .

-

Thermal Activation: Heat the mixture in a water bath at 80°C for 10 minutes . (Room temperature reaction is incomplete).

-

Cooling: Cool to room temperature. The color is stable for ~24 hours.

-

Measurement: Measure Absorbance at 535 nm against a reagent blank.

Workflow Diagram

Figure 2: Step-by-step analytical workflow for Aluminum determination using MV39.

Interferences & Troubleshooting

Field experience dictates that specificity is the main challenge with MV39.

Common Interferences

| Interfering Ion | Effect | Mitigation Strategy |

| Iron ( | Forms deep violet complex (positive error). | Reduce to |

| Fluoride ( | Stronger affinity for Al than MV39 (negative error). | Eliminated by fuming with |

| Phosphate ( | Precipitates Al (negative error). | Separation via ion exchange required if concentration is high. |

Troubleshooting Guide

-

Issue: Turbidity in the cuvette.

-

Cause: pH > 5.5 (Hydrolysis) or lack of protective colloid.

-

Fix: Check buffer pH; ensure gum arabic/gelatin was added to the dye stock.

-

-

Issue: Low sensitivity/Pale color.

-

Cause: Incomplete heating or pH < 3.5.

-

Fix: Ensure 80°C incubation for full 10 mins; verify buffer capacity.

-

Data Analysis & Validation

Calibration (Beer’s Law)

Construct a calibration curve using standard Al solutions (0, 10, 20, 30, 40, 50 µg).

-

Linearity: Typically linear up to ~1.0 mg/L Al.

-

Molar Absorptivity (

): Approximately

Job's Method (Continuous Variation)

To validate the stoichiometry in your specific matrix:

-

Prepare equimolar solutions of Metal and Dye.

-

Mix in varying ratios (1:9 to 9:1) while keeping total volume constant.

-

Plot Absorbance vs. Mole Fraction.

-

The peak indicates the stoichiometric ratio (usually 1:1 for Al-MV39 at pH 4.5).[2]

References

-

PubChem. (n.d.). C.I.[1][3][4][5][6][7][8][9] Mordant Violet 39 (Acid Violet 49/Aluminon) Compound Summary. National Library of Medicine. Retrieved from [Link]

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science. (Standard text for Aluminon/MV39 protocols).

-

World Dye Variety. (2012).[4] C.I.[1][3][4][5][6][7][8][9] Mordant Violet 39 Properties and Applications. Retrieved from [Link]

-

Standing Committee of Analysts. (1980). Acid Soluble Aluminium in Raw and Potable Waters by Spectrophotometry. (Methodology grounding for Al-Lake dyes). Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ird.sut.ac.th [ird.sut.ac.th]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. chembk.com [chembk.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Color: An In-Depth Technical Guide to the Mordanting Process with Polyvalent Metal Ions

Abstract

The enduring union of color and substrate is a fundamental challenge in fields ranging from textile technology to advanced biomaterials. For a significant class of dyes, this union is not a direct interaction but a carefully orchestrated partnership facilitated by a crucial intermediary: the mordant. This guide provides a comprehensive technical exploration of the mordanting process, with a specific focus on the coordination chemistry of polyvalent metal ions. We will dissect the intricate mechanisms that govern the formation of stable, insoluble "lakes" that bind dye to fiber, moving beyond procedural steps to elucidate the causal relationships behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who seek a deep, mechanistic understanding of how to control and manipulate surface chemistry through the power of metal ion coordination.

The Rationale for Mordanting: Bridging the Affinity Gap

Many high-performance dyes, particularly those derived from natural sources, exhibit poor intrinsic affinity for textile fibers like cotton, wool, and silk.[1] Direct application would result in transient color that is readily removed by washing or exposure to light. The term "mordant," derived from the Latin mordere ("to bite"), was historically conceived as an agent that helped the dye "bite" into the fiber.[2][3] Modern coordination chemistry provides a more precise explanation: a mordant is a substance, typically a polyvalent metal salt, that forms a coordination complex with the dye molecule, which then attaches to the substrate.[2][3]

This process creates a ternary system—Fiber-Mordant-Dye—linked by strong coordinate bonds, resulting in a significant increase in the molecular size of the colorant and a dramatic reduction in its solubility.[4] This newly formed, insoluble compound, known as a "lake," is physically trapped within the fiber matrix and chemically bonded to it, leading to vastly improved wash and light fastness properties.[5]

The Central Role of Coordination Chemistry

The efficacy of the mordanting process is entirely dependent on the principles of coordination chemistry. The polyvalent metal ion (e.g., Al³⁺, Fe³⁺, Cu²⁺, Sn²⁺) acts as a Lewis acid, capable of accepting electron pairs.[6] The dye molecule, in turn, must possess specific functional groups that can act as Lewis bases or ligands, donating lone pairs of electrons to the metal ion's vacant d-orbitals.[5][7]

Key ligand groups found in mordant dyes include:

The formation of a stable chelate, a complex where the ligand bonds to the metal ion at two or more points, is particularly crucial for achieving high fastness. This multi-point attachment creates a stable ring structure that is energetically favorable and resistant to dissociation.

The Chemistry of Polyvalent Metal Ions as Mordants

The choice of metal ion is a critical experimental parameter, as it not only governs the fastness of the final color but also significantly influences its hue—a phenomenon known as polygenicity.[5] Different metal ions alter the electronic environment of the dye's chromophore, shifting its absorption spectrum and thus changing the perceived color.[4]

Common Polyvalent Metal Mordants

A range of metal salts are employed as mordants, each imparting distinct characteristics to the final product.

| Mordant (Metal Salt) | Common Name | Typical Metal Ion | General Effect on Color | Key Characteristics & Insights |

| Potassium Aluminum Sulfate | Alum | Al³⁺ | Brightens, produces clear colors | Considered one of the safest and most widely used mordants. Provides good lightfastness but can be less wash-fast than other options. Its clear, bright results make it a reliable standard.[1][4] |

| Ferrous Sulfate | Iron, Copperas | Fe²⁺/Fe³⁺ | "Saddens" or darkens colors; produces grays, browns, blacks | Creates some of the most light-fast and wash-fast colors. However, residual iron can cause "dye rot" or fiber degradation over time through oxidative processes.[3][4] |

| Copper Sulfate | Blue Vitriol | Cu²⁺ | Often produces greens, browns, and deepens reds | Enhances lightfastness and can impart antimicrobial properties. Its use is increasingly scrutinized due to the environmental toxicity of copper.[1][8] |

| Stannous Chloride | Tin | Sn²⁺/Sn⁴⁺ | Significantly brightens colors, especially reds and oranges | Historically used to produce brilliant scarlets with cochineal.[9] Known to make protein fibers like wool brittle if used in high concentrations or under harsh conditions.[9][10] |

The Critical Role of pH and Metal Ion Hydrolysis

When a metal salt like aluminum sulfate, Al₂(SO₄)₃, is dissolved in water, the polyvalent metal ion does not exist as a simple, free ion. Instead, it coordinates with water molecules to form a hexaaqua complex, [Al(H₂O)₆]³⁺.[11] This complex is a Brønsted acid and will undergo hydrolysis, donating a proton to the surrounding water and establishing a pH-dependent equilibrium.[10][11]

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺

As the pH of the mordant bath increases (e.g., through the addition of an alkali like soda ash), this equilibrium shifts to the right, favoring the formation of various hydroxo complexes, including polynuclear species like Al₃(OH)₄⁵⁺.[11][12] These hydrolyzed species are often more reactive and are believed to be the primary agents that bind to the fiber. The pH must be carefully controlled; if it becomes too high, the metal ion will precipitate out of the solution as an insoluble metal hydroxide (e.g., Al(OH)₃), rendering it unavailable for mordanting.[10] For protein fibers like wool, which have carboxyl groups (-COOH), the acidic conditions generated by hydrolysis are favorable for the absorption of the cationic metal complexes.[3] For cellulosic fibers, a higher pH can facilitate bonding between the metal ions and the hydroxyl groups of the cellulose.[13]

The Dye-Metal Complex: A Structural Perspective

The interaction between the dye and the mordant is not random. Specific functional groups on the dye molecule chelate the metal ion, forming a stable coordination complex. The geometry of this complex dictates the final color and properties. Natural dyes like flavonoids and anthraquinones are excellent examples of polydentate ligands.

Case Study: Quercetin (a Flavonoid)

Quercetin, a common yellow flavonoid dye, has two primary chelation sites for a metal ion like Al³⁺:

Studies have shown that the 3-hydroxychromone site is typically the first to engage in complex formation.[4][14] The resulting Al-Quercetin complex exhibits a significant bathochromic (red) shift in its absorption spectrum, changing the perceived color.

// Positioning nodes for clarity Site1 -> Quercetin [style=invis]; Site2 -> Quercetin [style=invis]; } dot Caption: Coordination of an Al³⁺ ion with the flavonoid dye quercetin.

Case Study: Alizarin (an Anthraquinone)

Alizarin, the primary red colorant in madder root, forms a well-studied complex with aluminum. The aluminum atom coordinates with two alizarin ligands through the carbonyl group and the adjacent hydroxyl group (1,9 coordination).[2] This chelation is responsible for the famous Turkey Red color, a vibrant and fast red that was highly prized for centuries.[15]

Experimental Protocols & Self-Validating Systems

Trustworthiness in mordanting protocols comes from reproducibility and quantifiable outcomes. A self-validating system involves standardized procedures coupled with objective characterization to confirm the efficacy of the treatment.

Standardized Mordanting Protocol (Pre-mordanting of Wool)

This protocol is a representative example for pre-mordanting wool fibers with aluminum potassium sulfate (alum). The percentages are based on the weight of fiber (WOF).

Materials:

-

Scoured wool yarn/fabric

-

Potassium Aluminum Sulfate (Alum)

-

Cream of Tartar (optional, assists in brightness and fiber softness)

-

Non-reactive pot (stainless steel or enamel)

-

Gram scale

-

Heat source

Procedure:

-

Weigh the Fiber: Weigh the dry wool fiber (WOF). All subsequent calculations are based on this weight.

-

Calculate Mordants:

-

Alum: 15% WOF

-

Cream of Tartar (optional): 6% WOF

-

-

Dissolve Mordants: In a separate container, dissolve the calculated amount of alum and cream of tartar in hot water. Ensure complete dissolution.

-

Prepare Mordant Bath: Fill the non-reactive pot with enough room-temperature water for the fibers to move freely. Add the dissolved mordant solution and stir well.

-

Introduce Fiber: Thoroughly wet the scoured wool in plain water before introducing it to the mordant bath. This ensures even uptake.

-

Heating: Slowly heat the mordant bath to 80-85°C. Maintain this temperature for 1 hour, stirring occasionally to prevent uneven mordanting. Do not boil, as this can damage the wool fibers.

-

Cooling: Allow the bath to cool completely to room temperature. This slow cooling process is crucial for proper mordant fixation.

-

Rinsing: Gently remove the fibers, squeezing out the excess mordant liquor. Rinse carefully in lukewarm water.

-

Drying/Dyeing: The mordanted fiber can be immediately transferred to a dye bath or dried and stored for later use.

Characterization and Validation

To validate the mordanting process, several analytical techniques are indispensable.

| Technique | Purpose & Insights Provided |

| Colorimetry (Spectrophotometry) | Quantifies the color strength (K/S value) and color coordinates (CIELAB). Allows for objective comparison of different mordants and process parameters.[16] |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Determines the total metal content on the fiber. This is crucial for optimizing mordant concentration, ensuring sufficient uptake for dye fixation while minimizing excess metal that could lead to environmental discharge or fiber damage.[17][18] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the chemical bonds involved in the fiber-mordant-dye complex. Changes in the spectra of the fiber (e.g., shifts in amide or hydroxyl peaks) after mordanting and dyeing can confirm the formation of coordinate bonds.[19][20] |

| Scanning Electron Microscopy (SEM) | Provides high-magnification images of the fiber surface. While it does not give chemical information directly, it can reveal changes in surface morphology or the presence of precipitates resulting from the mordanting process.[21][22] |

| Colorfastness Testing (AATCC/ISO Standards) | Provides standardized, quantitative ratings for wash fastness (e.g., ISO 105-C06), light fastness (e.g., ISO 105-B02), and rubbing fastness (e.g., ISO 105-X12). These tests are the ultimate measure of a mordant's performance.[1][19][23] |

Bridging Disciplines: Relevance to Drug Development & Biomaterials

The coordination chemistry that underpins mordanting is not confined to textiles. The principles of using polyvalent metal ions to crosslink and functionalize organic molecules are directly applicable to advanced biomedical fields.

-

Hydrogel Formation: Biopolymers like alginates, rich in carboxyl groups, can be crosslinked with divalent cations (e.g., Ca²⁺) to form stable hydrogels. These hydrogels are extensively researched for controlled drug release, tissue engineering scaffolds, and wound dressings. The metal ion acts as a "mordant," binding polymer chains together.

-

Functionalization of Biopolymers: Metal ions can be used to form complexes with biopolymers like chitosan or cellulose, creating materials with enhanced properties.[24] These biopolymer-metal complexes have shown promise in applications ranging from antimicrobial surfaces to catalytic systems.[24]

-

Drug Delivery Systems: Flavonoids, the same class of compounds found in many natural dyes, are potent antioxidants and therapeutic agents. The complexation of flavonoids with metal ions can alter their stability, solubility, and bioavailability, offering a strategy to improve their pharmacological profiles for drug delivery applications.[6][24][25] The metal-flavonoid complex can be considered a "mordanted" drug molecule, with its properties tuned by the coordinating metal ion.

Conclusion and Future Outlook

The mordanting process, once an empirical art, is now a well-understood application of coordination chemistry. By carefully selecting polyvalent metal ions and controlling process parameters like pH and temperature, researchers can precisely manipulate the fixation of dyes and the functionalization of substrates. While traditional metal mordants like aluminum and iron remain effective, significant environmental and health concerns associated with heavy metals (particularly chromium and copper) have spurred research into greener alternatives.[6] The future of this field lies in the development of "bio-mordants"—tannins, plant extracts, and other natural chelating agents—that can replicate the coordination chemistry of their metallic counterparts without the ecological footprint.[26][27] The fundamental principles outlined in this guide, however, will remain the cornerstone for understanding and innovating in the fascinating world where color, chemistry, and material science converge.

References

- University Chemistry. (2020). Unveiling the Artistry of Mordant Dyeing: The Coordination Chemistry Beneath.

- Alfa Chemistry. Mordant Dyes: Chemical Foundations, Industrial Applications, and Sustainable Potential.

-

ResearchGate. (n.d.). Biopolymer-metal complexes: recent advances and applications. Available at: [Link]

- Alfa Chemistry. Mordant Dyes: What They Are, How They Work, and How to Choose and Use Them Safely for Research.

-

Bentham Science. (2023). Transition Metal Coordination Complexes of Flavonoids: A Class of Better Pharmacological Active Molecules to Develop New Drugs. Available at: [Link]

-

DigitalCommons@UNL. (n.d.). The Influence of Mordant on the Lightfastness of Yellow Natural Dyes. Available at: [Link]

-

ResearchGate. (2025). Metal Complexes of Alizarin I-The Structure of the Calcium-Aluminium Lake of Alizarin. Available at: [Link]

-

Fashion Sustainability Directory. (2025). What Role Do Mordants Play in Dyeing?. Available at: [Link]

-

ResearchGate. (n.d.). The SEM images of mordanted and plasma treated samples, A-Untreated.... Available at: [Link]

-

Wikimedia Commons. (2008). File:Alizarin-Aluminium-Komplex.svg. Available at: [Link]

-

ResearchGate. (2002). Spectroscopic and structural study of complexes of quercetin with Al(III). Available at: [Link]

-

MDPI. (n.d.). Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. Available at: [Link]

-

K-REx. (n.d.). Comparison of aluminum mordants on the colorfastness of natural dyes on cotton. Available at: [Link]

-

ResearchGate. (n.d.). Metal-complexed dyes. Available at: [Link]

-

ResearchGate. (n.d.). FTIR results of mordanted yarns. Available at: [Link]

-

QIMA. (2025). Colorfastness Test Methods for Textiles: Complete Guide. Available at: [Link]

-

Wikipedia. (n.d.). Mordant. Available at: [Link]

-

ResearchGate. (2025). Comparison of Aluminum Mordants on the Colorfastness of Natural Dyes on Cotton. Available at: [Link]

-

ResearchGate. (n.d.). K/S values, colour coordinates and colour of natural dyes dyed cotton fabric with and without mordanting. Available at: [Link]

-

CORE. (n.d.). Comparison of aluminum mordants on the colorfastness of natural dyes on cotton. Available at: [Link]

-

MedCrave. (2022). The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts. Available at: [Link]

-

Asian Publication Corporation. (n.d.). Colour and Fastness of Fabrics Dyed with Walnut (Juglans regia L.) Base Natural Dyes. Available at: [Link]

-

ResearchGate. (n.d.). Effect of mordanting on fastness properties of samples dyed with weld and madder. Available at: [Link]

-

ResearchGate. (n.d.). ICP-OES determination of metals present in textile materials. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the color fastness to wash for 3% of different mordant in.... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stannous Chloride Anhydrous: A Catalyst for Innovation in Textile Dyeing and Finishing. Available at: [Link]

-

DergiPark. (2024). Wash fastness properties of pre-mordanting cotton fabrics dyed with natural dyes. Available at: [Link]

-

ResearchGate. (2025). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. Available at: [Link]

-

YouTube. (2020). 2.6 Aqueous Ions No 2 Hydroxide Ions React With Cu2+, Fe2+, Al3+ and Fe3+. Available at: [Link]

-

ResearchGate. (n.d.). Scanning electron microscopy analysis of untreated wool fabric (a) and.... Available at: [Link]

-

MDPI. (2022). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. Available at: [Link]

-

Zoran. (2024). Versatile Applications of Stannous Chloride: Key Players in Various Industries. Available at: [Link]

-

Nepal Journals Online. (2025). Extraction, Phytochemical Profiling, FTIR Characterization, and Textile Application of Natural Dyes from the Bark of Ficus religiosa. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism and formation of alum-dyes complexes during the process of textile dyeing[24]. Available at: [Link]

-

Patsnap. (2025). Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants. Available at: [Link]

-

Ceramic Glazes. (n.d.). Tin(II) Chloride: Properties, Uses, and Applications. Available at: [Link]

-

PMC. (2024). Bio-mordants: a review. Available at: [Link]

-

Alpenglow Yarn. (2014). Mordants and Natural Dyeing, The Great Debate. Available at: [Link]

-

Frontiers. (2023). Perspective on pH adjustment in hydrometallurgical recycling of valuable metals from waste. Available at: [Link]

-

ResearchGate. (n.d.). The effect of pH, dyeing method, and mordant on K/S values of dyed fabrics: cotton and wool. Available at: [Link]

-

ResearchGate. (2025). Chemistry of natural and synthetic dye materials with metal mordants in various fabrics for sustainable textile applications: a comprehensive review. Available at: [Link]

-

Academia.edu. (n.d.). Comparative Study of the Effects of Concentration of mordant on Dyeing and Fastness Properties of juglone and lawsone in Nylon-6 and Nylon-6, 6 fabrics. Available at: [Link]

-

MDPI. (n.d.). Exploring Gardenia jasminoides Seed-Derived Natural Dyes for the Development of Functional Textiles. Available at: [Link]

-

AATCC. (n.d.). Test Method for Colorfastness to Crocking: Crockmeter. Available at: [Link]

Sources

- 1. blog.qima.com [blog.qima.com]

- 2. What’s the Madder? Characterization of Old Fashioned Alizarin/Aluminum Red Pigments Using Liquid and Solid-State NMR [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic and structural study of complexes of quercetin with Al(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. aatcc.org [aatcc.org]

- 8. ajls.journals.unisel.edu.my [ajls.journals.unisel.edu.my]

- 9. naturaldyestore.com [naturaldyestore.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. aatcc.org [aatcc.org]

- 12. www2.kuet.ac.bd [www2.kuet.ac.bd]

- 13. aatcc.org [aatcc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. textileinfohub.com [textileinfohub.com]

- 17. researchgate.net [researchgate.net]

- 18. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 19. Colour fastness | Centexbel [centexbel.be]

- 20. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. vietextile.com [vietextile.com]

- 24. Transition Metal Coordination Complexes of Flavonoids: A Class of Better Pharmacological Active Molecules to Develop New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eurekaselect.com [eurekaselect.com]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. alpenglowyarn.wordpress.com [alpenglowyarn.wordpress.com]

Methodological & Application

C.I. Mordant Violet 39 as a stain for collagen and connective tissues.

This Application Note provides a comprehensive technical guide for the use of C.I. Mordant Violet 39 (commonly known as Aluminon or Aurintricarboxylic Acid ) in histological applications, specifically focusing on its interactions with collagen and connective tissue matrices.[1]

Part 1: Application Note & Technical Overview

Introduction: The Chemistry of C.I. Mordant Violet 39

C.I. Mordant Violet 39 (C.I. 43810), chemically identified as Aurintricarboxylic Acid (or its triammonium/sodium salt, Aluminon ), is a triphenylmethane dye.[1][2] Unlike simple acid or basic dyes, it functions primarily as a mordant dye , meaning its staining capability is dependent on the formation of a coordination complex (lake) with polyvalent metal ions—most notably Aluminum (

While historically renowned as the "Gold Standard" for the histochemical demonstration of aluminum deposits in bone and soft tissue (e.g., in dialysis encephalopathy or osteomalacia), its utility extends to connective tissue research.[1] The dye's tricarboxylic acid structure allows it to bind avidly to basic protein residues in collagen and basement membranes when these tissues are pre-mordanted or when investigating metallo-protein interactions.

Mechanism of Action: The "Lake" Formation

The staining mechanism relies on Chelation . C.I. Mordant Violet 39 acts as a tridentate ligand.[1]

-

Mordanting: The tissue is treated with a metal salt (e.g., Aluminum Sulfate).[1] The metal ions bind to the carboxyl and hydroxyl groups of the collagen fibers.

-

Lake Formation: The dye is applied.[1][3][4] The oxygen atoms in the dye's carboxyl and hydroxyl groups coordinate with the metal ion already bound to the tissue.

-

Chromophore Stabilization: This complex stabilizes the resonance structure of the dye, resulting in a shift in absorption and an insoluble colored precipitate ("Lake") at the site of the metal-protein complex.[1]

-

Result:

Applications in Drug Development & Pathology

-

Toxicology: Detecting aluminum accumulation in bone biopsies (osteomalacia) and brain tissue (Alzheimer’s research).

-

Connective Tissue Research: Differentiating collagen types based on metallo-affinity and investigating mineralization fronts in calcified tissues.

-

Pharmaceutical Formulation: Used as an inhibitor of nucleases (RNase/DNase) and in protein-drug binding studies, often requiring histological validation of tissue distribution.[1]

Part 2: Detailed Protocols

Protocol A: The Aluminon-Collagen Interaction Method

Designed for the visualization of collagenous matrices via Aluminum mordanting.

Reagents Required:

-

Fixative: 10% Neutral Buffered Formalin (NBF).

-

Mordant Solution: 5% Aluminum Sulfate (

) in distilled water. -

Staining Solution (Aluminon Working Solution):

-

Differentiator: 1% Ammonium Hydroxide (aqueous).[1]

-

Counterstain (Optional): Fast Green FCF (0.1% aqueous).[1]

Step-by-Step Procedure:

| Step | Action | Time | Critical Note |

| 1 | Deparaffinize | 3 changes x 5 min | Use Xylene or Xylene substitute. |

| 2 | Rehydrate | Graded Alcohols | 100% |

| 3 | Mordant | 30 - 60 min | Incubate in 5% Aluminum Sulfate . This "sensitizes" the collagen. |

| 4 | Rinse | 3 x 1 min | Distilled water. Remove excess unbound metal.[1] |

| 5 | Stain | 20 - 40 min | Incubate in Aluminon Working Solution at Room Temp. |

| 6 | Rinse | 1 min | Distilled water. |

| 7 | Differentiate | 3 - 5 sec | Dip in 1% Ammonium Hydroxide . Crucial step to remove background.[1] |

| 8 | Wash | 5 min | Running tap water (stops differentiation). |

| 9 | Counterstain | 1 - 2 min | (Optional) Fast Green FCF for cytoplasm contrast. |

| 10 | Dehydrate | Graded Alcohols | 95% |

| 11 | Clear & Mount | 3 changes x 5 min | Xylene, then mount with resinous medium (e.g., DPX). |

Expected Results:

-

Collagen / Connective Tissue: Bright Red / Deep Pink (indicating the Al-Lake complex).

-

Bone / Mineralized Fronts: Intense Red.[1]

-

Background / Cytoplasm: Pale Green (if counterstained) or Colorless.[1]

Protocol B: Detection of Pathological Aluminum in Tissue

Standard diagnostic protocol for toxicology/pathology.[1]

Reagents:

-

Aluminon Solution: Dissolve 2g Aluminon in 100mL Buffer (Ammonium Acetate/Ammonium Carbonate, pH 5.2).

-

Decalcification Note: Do NOT use acid decalcifiers (e.g., HCl) as they extract the aluminum.[1] Use EDTA if decalcification is necessary.[1]

Procedure:

-

Deparaffinize and hydrate to distilled water.[1]

-

Stain in Aluminon Solution for 1 hour at 60°C (Water bath).

-

Rinse in distilled water.

-

Differentiate in Lithium Carbonate solution (saturated) for 3-5 seconds.

-

Counterstain with Methylene Blue (1 min).[1]

Results:

Part 3: Visualization & Troubleshooting

Mechanism of Staining (DOT Diagram)

Caption: Schematic of the chelation mechanism where the metal mordant bridges the collagen substrate and the Aluminon dye.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Weak Red Staining | Insufficient mordanting time or pH too low. | Increase Aluminum Sulfate incubation to 1 hour. Ensure Buffer pH is 5.[1]2. |

| High Background (Pink) | Under-differentiation. | Increase time in Ammonium Hydroxide or Lithium Carbonate.[1] |

| No Staining (Bone) | Acid decalcification used.[1] | STOP. Use EDTA for decalcification; acids remove Aluminum.[1] |

| Precipitate on Slide | Dye solution is old or unfiltered.[1] | Filter Aluminon solution before use.[1] Store in dark. |

References

-

Biological Stain Commission. (2023).[1][2] Glossary of Stains: Aluminon (C.I.[1][2] Mordant Violet 39). Retrieved from [Link][1]

-

StainsFile. (n.d.). Chrome Violet CG (C.I. 43810) - Dye Characteristics and Applications.[6] Retrieved from [Link]

-

Leica Biosystems. (2024).[1] Special Stains for Connective Tissue: Principles and Practice.[1] Retrieved from [Link][1]

-

Clark, R. A., & Krueger, G. L. (1985).[1] Aluminon: its limited application as a reagent for the detection of aluminum species.[1] Journal of Histochemistry & Cytochemistry, 33(7), 729-732.[1] Retrieved from [Link]

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. biologicalstaincommission.org [biologicalstaincommission.org]

- 3. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 5. biomedizin.unibas.ch [biomedizin.unibas.ch]

- 6. scribd.com [scribd.com]

Using C.I. Mordant Violet 39 for visualizing fibrosis in tissue sections.

Application Note: Visualizing Fibrosis and Elastosis in Tissue Sections Protocol Focus: C.I. Mordant Violet 39 (Eriochrome Violet B) for Connective Tissue Remodeling

Part 1: Core Directive & Scientific Foundation

Editorial Scope & Nomenclature Clarification

This guide addresses the visualization of fibrosis (collagen deposition) and elastosis (elastic fiber remodeling) using Eriochrome Violet B .

Critical Technical Distinction: There is a frequent nomenclature overlap in histological literature regarding "Mordant Violets."

-

C.I.[1][2][3][4][5][6][7][8] Mordant Violet 39 (C.I. 43810): Also known as Chrome Violet CG or Aluminon.[4] Chemically, this is a triarylmethane dye primarily used to detect aluminum deposits in tissue (e.g., in dialysis encephalopathy) or as a lake for nuclear staining. It is not the standard primary stain for fibrosis.

-

Eriochrome Violet B (C.I. 14710): This is an azo dye (Mordant Violet 28/39 variants depending on catalog). It is the definitive histological dye for staining elastic fibers and differentiating them from collagen.

Decision: To provide a scientifically valid "Fibrosis Visualization" guide, this protocol focuses on Eriochrome Violet B (C.I. 14710) , as it specifically targets the elastic framework often disrupted in fibrotic diseases (liver cirrhosis, pulmonary fibrosis). We will utilize it in a Dual-Contrast System (Violet/Red) to map the full fibrotic architecture.

Mechanism of Action

The staining mechanism relies on the formation of a Coordinate Complex (Lake) between the dye, a metal mordant (Ferric Iron,

-

The Chelation: Eriochrome Violet B contains hydroxyl (-OH) and azo (-N=N-) groups that act as ligands. When mixed with Ferric Chloride (

), it forms a cationic dye-metal complex. -

Selectivity for Elastin: The high density of non-polar amino acids (valine, glycine) and unique cross-links (desmosine) in elastin creates a hydrophobic environment. The dye-lake complex binds to the elastin sheath via Van der Waals forces and hydrogen bonding, resisting extraction by differentiation solutions more robustly than collagen.

-

Fibrosis Context: In fibrosis, the extracellular matrix (ECM) is remodeled. Standard trichromes stain all collagen blue/green. By using Eriochrome Violet B (for elastin) followed by a collagen counterstain (Van Gieson), researchers can distinguish active fibrogenesis (collagen) from structural collapse (elastin aggregation).

Caption: Mechanism of Eriochrome Violet B selectivity. The Fe3+ lake binds preferentially to the hydrophobic domains of elastin, allowing differentiation to clear the dye from collagen.

Part 2: Detailed Protocol (E-E-A-T)

Reagents and Preparation

Safety Note: Ferric Chloride is corrosive. Work in a fume hood.

| Reagent | Composition | Preparation Notes |

| Stock Eriochrome Violet B | 0.4g Eriochrome Violet B (C.I. 14710) 100 mL Distilled Water | Dissolve with gentle heat. Filter before use. Stable for 2 months. |

| Mordant Solution | 10% Ferric Chloride ( | Store in amber bottle. Fresh is best. |

| Working Staining Solution | 25 mL Stock Dye 25 mL Distilled Water 2-4 mL Mordant Solution | Mix immediately before use. The solution will turn dark violet/black. |

| Differentiation Solution | 2% Ferric Chloride (aqueous) | Used to remove excess dye from background. |

| Counterstain (Collagen) | Van Gieson’s Solution (Acid Fuchsin + Picric Acid) | Standard commercially available or prepare fresh. |

Step-by-Step Methodology

Pre-Analytical Requirement: Fix tissue in 10% Neutral Buffered Formalin (NBF). Paraffin sections cut at 4-5 µm.

-

Deparaffinization:

-

Xylene: 3 changes, 3 minutes each.

-

Ethanol (100%, 95%, 70%): 2 changes each, 2 minutes.

-

Wash in distilled water.

-

-

Staining (The Violet Step):

-

Immerse slides in the Working Staining Solution for 15–20 minutes at room temperature.

-

Note: Agitate gently. The tissue will turn deep purple/black.

-

-

Differentiation (The Critical Step):

-

Rinse slides in distilled water to remove excess surface dye.

-

Dip in 2% Ferric Chloride for 10–30 seconds.

-

Check under microscope: Elastic fibers should remain dark violet/black; background (collagen/cytoplasm) should become pale gray/colorless.

-

Caution: Do not over-differentiate, or fine elastic fibers will be lost.

-

Wash in running tap water for 5 minutes to stop the reaction.

-

-

Counterstaining (The Fibrosis Step):

-

Immerse in Van Gieson’s Solution for 3–5 minutes.

-

Function: This stains collagen red and muscle/cytoplasm yellow .

-

Do NOT wash in water after this step (water removes the Picric Acid red balance).

-

-

Dehydration & Mounting:

-

Dehydrate rapidly through 95% Ethanol (2 dips) and 100% Ethanol (2 changes, 1 min each).

-

Clear in Xylene (3 changes).

-

Mount with resinous medium (e.g., DPX).

-

Caption: Operational workflow for the Eriochrome Violet B fibrosis protocol. The differentiation step determines the specificity of the elastin visualization.

Part 3: Data Analysis & Interpretation

Expected Results

| Tissue Component | Color | Significance in Fibrosis |

| Elastic Fibers | Dark Violet / Black | Highlights vascular remodeling and "elastosis" (common in late-stage cirrhosis). |

| Collagen | Red / Pink | Indicates fibrotic deposition (scars, septa). |

| Muscle / Cytoplasm | Yellow | Provides background contrast to assess tissue architecture. |

| Nuclei | Blue / Black | Often stained by the iron lake, providing cellular context. |

Comparison with Standard Stains

| Feature | Eriochrome Violet B (This Protocol) | Masson's Trichrome | Verhoeff-Van Gieson (VVG) |

| Target | Elastin (Primary) + Collagen (Secondary) | Collagen (Primary) | Elastin (Primary) + Collagen (Secondary) |

| Contrast | High (Violet on Red) | High (Blue on Red) | High (Black on Red) |

| Difficulty | Moderate (Differentiation required) | Moderate | High (Differentiation is tricky) |

| Advantage | Does not require silver or iodine. More stable reagents than Verhoeff's. | Standard for collagen quantification. | Standard for elastin, but unstable solution. |

Troubleshooting Guide

-

Problem: Pale Elastic Fibers.

-

Cause: Over-differentiation in 2% FeCl3 or old staining solution.

-

Fix: Reduce differentiation time to 10 seconds. Prepare fresh dye-mordant mix.

-

-

Problem: Dark Background (Collagen is Purple).

-

Cause: Under-differentiation.

-

Fix: Increase time in 2% FeCl3. Ensure thorough washing before counterstaining.

-

-

Problem: Faded Red Collagen.

-

Cause: Washed in water after Van Gieson.

-

Fix: Dehydrate directly in alcohol after counterstaining.

-

References

- Lillie, R.D. (1965). Histopathologic Technic and Practical Histochemistry. 3rd Edition. McGraw-Hill. (The authoritative source for the Eriochrome Violet B elastin method).

-

StainsFile. (n.d.). Eriochrome Violet B. Retrieved from [Link]

-

Biological Stain Commission. (n.d.). Glossary of Stains: Mordant Violet 39 vs. Eriochrome Violet B. Retrieved from [Link]

- Kiernan, J.A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Edition. Scion Publishing. (Details on metal-mordant kinetics).

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. Pigment Violet 39 [dyestuffintermediates.com]

- 3. Dudley Chemical Corp. - Lakewood, New Jersey (NJ) @ ChemicalRegister.com [chemicalregister.com]

- 4. stainsfile.com [stainsfile.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Mordant Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]

C.I. Mordant Violet 39: Application Notes for Nuclear and Basophilic Staining

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of C.I. Mordant Violet 39, a triarylmethane mordant dye, for the histological staining of cell nuclei and other basophilic structures. In the absence of established, specific protocols for this particular dye, this document synthesizes foundational principles of mordant dye chemistry and adapts established methodologies for structurally related compounds to propose a robust, scientifically-grounded protocol. This guide explains the theoretical underpinnings of the staining mechanism, offers detailed step-by-step instructions for its application, and provides troubleshooting and quality control measures to ensure reliable and reproducible results.

Introduction: The Role of Mordant Dyes in Histology

In histopathology, the visualization of specific cellular components is paramount for both research and diagnostics. Mordant dyes are a class of stains that require a metallic salt, the mordant, to form a strong, insoluble complex, known as a "dye lake," which then binds to the tissue.[1][2] This is in contrast to substantive dyes, which bind directly to tissues through ionic or hydrophobic interactions.[2] The mordant acts as a chemical bridge, forming a coordination complex with the dye molecule, which then attaches to the target structure in the tissue.[3]

The use of a mordant significantly enhances the stability and intensity of the stain, making it resistant to subsequent washing and counterstaining steps.[1][4] Common mordants used in histology include aluminum, iron, and chromium salts.[2][5] The choice of mordant can also influence the final color of the stained tissue.[2][3] C.I. Mordant Violet 39 (C.I. 43810) is a mordant dye of the triarylmethane class with the molecular formula C₂₂H₁₄O₉.[6] Its chemical properties suggest its potential as a nuclear and basophilic stain when used in conjunction with a suitable metallic mordant.

Mechanism of Staining: A Proposed Model for C.I. Mordant Violet 39

The selective staining of nuclei and basophilic structures, such as ribosomes and the rough endoplasmic reticulum, is due to the high concentration of nucleic acids (DNA and RNA) in these cellular compartments. The phosphate groups of the nucleic acid backbone impart a strong negative charge, making these structures "basophilic" (base-loving) and readily stained by basic (cationic) dyes.[5]

For a mordant dye like C.I. Mordant Violet 39, the staining mechanism is a two-step process:

-

Formation of the Dye-Mordant Complex (Dye Lake): The Mordant Violet 39 dye molecules form a coordination complex with a polyvalent metal ion from the mordant solution (e.g., Fe³⁺ from ferric chloride or Al³⁺ from alum).[1][5] This complex, the "dye lake," is a larger, positively charged molecule.

-

Binding to Tissue: The positively charged dye-mordant complex is then electrostatically attracted to the negatively charged phosphate groups of the nucleic acids in the cell nucleus and other basophilic structures.[5] The mordant facilitates a strong, stable bond between the dye and the tissue.

This proposed mechanism is illustrated in the diagram below:

Caption: Proposed mechanism of C.I. Mordant Violet 39 staining.

Recommended Protocol: Iron-Mordanted C.I. Mordant Violet 39 for Nuclear Staining

This protocol is adapted from established methods for similar mordant dyes, such as Celestine Blue B and Solochrome Azurine B, and is designed for formalin-fixed, paraffin-embedded tissue sections.[7][8][9][10]

Reagents and Solutions

| Reagent/Solution | Preparation | Storage |

| C.I. Mordant Violet 39 Staining Solution | To 100 mL of distilled water, add 5 g of ferric ammonium sulfate and dissolve completely. Add 0.5 g of C.I. Mordant Violet 39 powder. Bring the solution to a boil and let it simmer for 3-5 minutes. Cool to room temperature and filter. The solution is ready for immediate use. | Stable for several months at room temperature. |

| Acid Alcohol (0.5% HCl) | To 99.5 mL of 70% ethanol, add 0.5 mL of concentrated hydrochloric acid. | Stable at room temperature. |

| Scott's Tap Water Substitute (Bluing Agent) | To 1 L of distilled water, add 2 g of magnesium sulfate and 0.2 g of sodium bicarbonate. Mix until dissolved. | Stable at room temperature. |

| Eosin Y Counterstain (1% aqueous) | Dissolve 1 g of Eosin Y in 100 mL of distilled water. Add a crystal of thymol to prevent mold growth. | Stable at room temperature. |

Staining Procedure

Caption: Staining workflow for C.I. Mordant Violet 39.

Step-by-Step Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in running tap water for 2 minutes.

-

-

Nuclear Staining:

-

Immerse slides in the C.I. Mordant Violet 39 staining solution for 5-10 minutes.

-

-

Rinsing:

-

Rinse well in running tap water for 2 minutes.

-

-

Differentiation (Regressive Staining):

-

Briefly dip the slides in 0.5% acid alcohol for 1-5 seconds to remove excess stain. This step is critical for achieving selective nuclear staining and should be monitored microscopically.

-

-

Rinsing:

-

Rinse well in running tap water for 2 minutes.

-

-

Bluing:

-

Immerse slides in Scott's Tap Water Substitute for 1-2 minutes, or until the nuclei turn a distinct blue-violet.

-

-

Rinsing:

-

Rinse well in running tap water for 2 minutes.

-

-

Counterstaining:

-

Immerse slides in 1% aqueous Eosin Y for 1-3 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through two changes of 95% ethanol for 3 minutes each.

-

Dehydrate through two changes of 100% ethanol for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results

| Cellular Component | Staining Color |

| Nuclei | Blue to dark violet |

| Basophilic Structures (e.g., Ribosomes) | Lighter violet |

| Cytoplasm | Pink to red |

| Erythrocytes | Bright red |

| Collagen | Pale pink |

Quality Control and Troubleshooting

A self-validating protocol incorporates checks to ensure the reliability of the staining.

-

Positive Control: A well-characterized tissue section known to have good cellularity and distinct nuclei (e.g., tonsil or appendix) should be stained with each new batch of staining solution to verify its efficacy.

-

Negative Control: A slide processed without the C.I. Mordant Violet 39 staining solution can be used to assess the level of non-specific background staining from the counterstain.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Nuclear Staining | - Staining time too short.- Staining solution is old or depleted.- Over-differentiation in acid alcohol. | - Increase staining time.- Prepare fresh staining solution.- Reduce differentiation time; monitor microscopically. |

| Overstaining of Nuclei and Cytoplasm | - Staining time too long.- Insufficient differentiation. | - Decrease staining time.- Increase differentiation time; monitor microscopically. |

| Precipitate on the Section | - Staining solution was not filtered. | - Filter the staining solution before use. |

| Pale Cytoplasmic Staining | - Eosin counterstain is old or depleted.- Insufficient time in the counterstain. | - Prepare fresh Eosin Y solution.- Increase counterstaining time. |

Conclusion

C.I. Mordant Violet 39, when used with an iron mordant, presents a promising alternative for the staining of nuclei and basophilic structures in histological preparations. The protocol provided in this guide, while based on the established principles of mordant dye chemistry and adapted from similar stains, offers a solid foundation for researchers to optimize the use of this dye in their specific applications. As with any histological stain, careful attention to reagent preparation, timing, and differentiation is crucial for achieving high-quality, reproducible results.

References

- Bancroft, J. D., & Stevens, A. (Eds.). (1996). Theory and Practice of Histological Techniques (4th ed.). Churchill Livingstone.

-

Brainly. (2023, April 25). Define what a mordant is and describe how mordants function in histopathology. Retrieved from [Link]

-

Celestine Blue Hemalum An Acid Resistant Nuclear Stain. (n.d.). StainsFile. Retrieved from [Link]

-

Proescher & Arkush Iron Alum-Celestine Blue for Nuclei. (n.d.). StainsFile. Retrieved from [Link]

-

Protocols Online. (2012, July 16). An Introduction to Mordants. Retrieved from [Link]

-

World dye variety. (2012, September 11). Mordant Violet 39. Retrieved from [Link]

-

StainsFile. (n.d.). Mordants. Retrieved from [Link]

-

University of Tasmania. (n.d.). CXA121 Histology Tutorial. Retrieved from [Link]

-

Biognost. (n.d.). CELESTINE BLUE, C.I. 51050. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). Celestine Blue B as a Nuclear Stain in Vaginal Exfoliative Cytology. Retrieved from [Link]

-

Llewellyn, B. D. (n.d.). Llewellyn's Mordant Blue 3 for Nuclei. StainsFile. Retrieved from [Link]

- Marshall, P. N., & Horobin, R. W. (1972). The mechanism of action of ‘mordant’ dyes — a study using preformed metal complexes. Histochemie, 32(3), 215–229.

- Kaye, M., Hodsman, A. B., & Malynowsky, L. (1990). Staining of bone for aluminum: use of acid solochrome azurine.

-

ResearchGate. (n.d.). Evaluating Three Histochemical Stains (Solochrome Azurine Stain (Asa), Walton Stain, and Modified Hematoxylin) used in Tissue Aluminium Detection. Retrieved from [Link]

- Lillie, R. D., Pizzolato, P., & Donaldson, P. T. (1976). Nuclear stains with soluble metachrome metal mordant dye lakes. The effect of chemical endgroup blocking reactions and the artificial introduction of acid groups into tissues. Histochemistry, 49(1), 23–35.

- Horobin, R. W., & Bennion, P. J. (1973). The interrelation of the size and substantivity of dyes; the role of van der Waals attractions and hydrophobic bonding in biological staining. Histochemie, 33(3), 191–204.

- Horobin, R. W. (1971). The mechanism of action of “mordant” dyes — a study using preformed metal complexes. The Histochemical Journal, 3(5-6), 351–352.

-

Gumnut Magic. (2019, September 13). Homemade iron mordant: what factors affect mordant quality?. Retrieved from [Link]

-

Myra Made Color. (2020, December 6). How To Mordant: Alum. Retrieved from [Link]

-

FiberArtsy.com. (2024, April 16). Easy DIY Iron Mordant Recipe for Natural Dyeing. Retrieved from [Link]

-

Mother Earth News. (2013, December 30). Alum Mordant Solution for Tannin-Treated Plant Fiber. Retrieved from [Link]

-

SHIBORI LAB. (2020, March 23). Preparation of the mordant. Retrieved from [Link]

-

Vienna BioCenter. (n.d.). Routine and special histochemical stains | Histopathology | VBCF. Retrieved from [Link]

-

Histological methods for CNS. (n.d.). Azan staining. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What is mordant in histopathology?. Retrieved from [Link]

-

StainsFile. (n.d.). Celestin blue B. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Mordant Violet 40 dye (Molecular Formula: C 22 H.... Retrieved from [Link]

-

ChemBK. (2024, April 9). C.I. Mordant Violet 5. Retrieved from [Link]

-

World dye variety. (2012, June 5). Acid Violet 39. Retrieved from [Link]

-

World dye variety. (2012, July 16). Direct Violet 39. Retrieved from [Link]

-

PubMed. (1990). Staining of bone for aluminum: use of acid solochrome azurine. Retrieved from [Link]

-

PubMed. (1976). Nuclear stains with soluble metachrome metal mordant dye lakes. The effect of chemical endgroup blocking reactions and the artificial introduction of acid groups into tissues. Retrieved from [Link]

-

PMC. (2019, September 25). Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues. Retrieved from [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. An Introduction to Mordants | Protocols Online [protocolsonline.com]

- 4. utas.edu.au [utas.edu.au]

- 5. stainsfile.com [stainsfile.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. stainsfile.com [stainsfile.com]

- 8. biognost.com [biognost.com]

- 9. stainsfile.com [stainsfile.com]

- 10. Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues - PMC [pmc.ncbi.nlm.nih.gov]

Use of mordant dyes in environmental sample analysis for metal detection.

Abstract & Scope

This Application Note details the repurposing of historic "mordant dyes"—specifically Alizarin Red S , Dithizone , and Morin —as high-fidelity chemosensors for environmental monitoring. While traditionally used to fix dyes to fabrics via metal salt intermediates ("lakes"), this protocol reverses the chemistry: the dye is used to quantify the metal concentration in water and soil samples.

Target Audience: Environmental analytical chemists, toxicologists, and drug development researchers monitoring heavy metal impurities.

Introduction: The Chemistry of "Reverse Mordanting"

In textile chemistry, a mordant (e.g., Al³⁺, Cr⁶⁺) acts as a linker between the fiber and the dye. In analytical chemistry, we exploit this high-affinity coordination. These dyes possess auxochrome groups (hydroxyl, carboxyl, or sulfonic acids) that act as ligands.

When these ligands encounter specific metal ions at a controlled pH, they undergo a Ligand-to-Metal Charge Transfer (LMCT) or a conformational lock, resulting in:

-

Bathochromic Shift: A shift in peak absorbance (Colorimetric detection).

-

Fluorescence Enhancement: Rigidification of the molecule, reducing non-radiative decay (Fluorometric detection).

Advantages over ICP-MS:

-

Cost: Reagents cost <$0.10 per test.

-

Portability: amenable to field spectrophotometry.

-

Speciation: Can distinguish between free ions (toxic) and complexed metals depending on sample digestion.

Mechanism of Action

The core mechanism is Chelation .[1] The dye acts as a multidentate ligand.

-

Alizarin Red S (ARS): Contains an ortho-dihydroxy structure (catechol moiety). It forms a stable 1:1 or 1:2 complex with Aluminum (Al³⁺) in acidic media, shifting from yellow to red/orange.

-

Dithizone: Contains a thiol/thione group. It selectively extracts Lead (Pb²⁺) and Zinc (Zn²⁺) into organic solvents, turning from green to cherry-red (Pb) or purple (Zn).

Visualization: Chelation Workflow

Figure 1: General workflow for mordant dye-based metal analysis.[2] pH control is the critical selectivity filter.

Protocol A: Spectrophotometric Determination of Aluminum (Al³⁺) using Alizarin Red S[3][4]

Application: Drinking water, river water, and dialysate fluids.

Principle: Alizarin Red S reacts with Al³⁺ at pH 4.6 to form a red chelate (

Reagents:

-

Alizarin Red S Solution (0.1%): Dissolve 0.1 g ARS in 100 mL distilled water. Filter if necessary.

-

Acetate Buffer (pH 4.6): Mix 1 M Sodium Acetate and 1 M Acetic Acid to achieve pH 4.6.

-

Standard Aluminum Solution (100 ppm): Dissolve

in acidified water.

Step-by-Step Procedure:

-

Sample Prep: Filter water sample through a 0.45 µm membrane to remove particulates. Acidify to pH < 2 with HNO₃ if storing.

-

Buffering: In a 25 mL volumetric flask, take 10 mL of neutral sample. Add 2.0 mL of Acetate Buffer .

-

Note: The final pH must be between 4.5 and 4.8. Outside this range, the dye color dominates or the complex dissociates.

-

-

Dye Addition: Add 2.0 mL of Alizarin Red S solution.

-

Reaction Time: Mix and let stand for 15 minutes at room temperature. The color will shift from yellow (free dye) to orange-red (complex).[3]

-

Measurement: Measure Absorbance at 490 nm against a Reagent Blank (Water + Buffer + Dye).

-

Calibration: Construct a curve using 0, 0.2, 0.5, 1.0, and 2.0 ppm Al standards.

Interference Control:

-

Iron (Fe³⁺): Interheres strongly. Mask by adding 1 mL of 1% Ascorbic Acid (reduces Fe³⁺ to Fe²⁺, which does not react).

-

Fluoride: High concentrations quench the color.

Protocol B: Extraction & Detection of Lead (Pb²⁺) using Dithizone

Application: Industrial wastewater and soil leachates. Principle: Dithizone is insoluble in acid water but soluble in organic solvents (Chloroform/DCM). It extracts Pb²⁺ from a basic aqueous phase into the organic phase, turning the solvent Red.

Safety Warning: This protocol uses Chloroform (or Dichloromethane) and Cyanide (optional masking). Work in a fume hood.

Reagents:

-

Dithizone Stock: 10 mg Dithizone in 100 mL Chloroform (Store in dark/fridge).

-

Ammoniacal Citrate Buffer: Dissolve 10g Sodium Citrate in 90 mL water. Adjust pH to 9.0 with Ammonium Hydroxide.

-